4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid
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Overview
Description
4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with dimethyl groups and a benzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by amide formation. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride for the acylation step and subsequent reactions under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylic acid
- Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate
Uniqueness
4,5-Dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a benzoyl amide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
461431-06-1 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4g/mol |
IUPAC Name |
4,5-dimethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3S/c1-8-6-4-5-7-11(8)13(17)16-14-12(15(18)19)9(2)10(3)20-14/h4-7H,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
WURPXKSJIAIRMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)O |
Origin of Product |
United States |
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